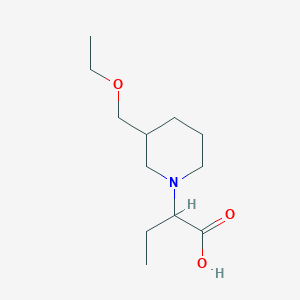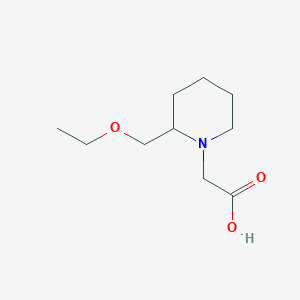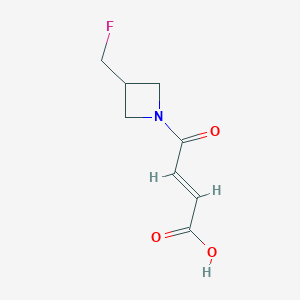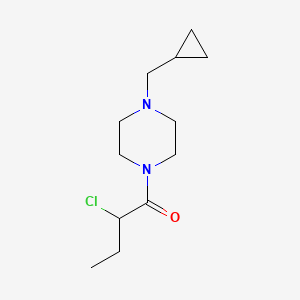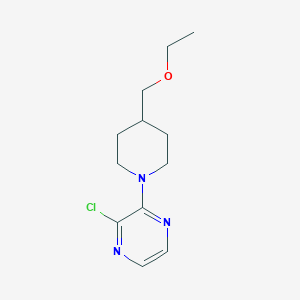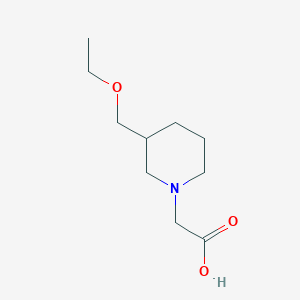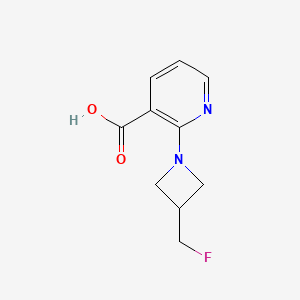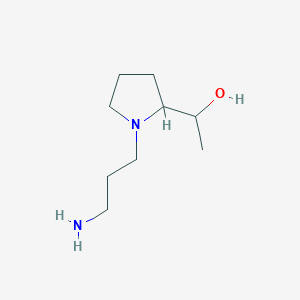
4-(Difluorometil)piperidina-1-carboximida
Descripción general
Descripción
4-(Difluoromethyl)piperidine-1-carboximidamide, commonly referred to as DFPC, is an organic compound with a wide range of applications in the field of synthetic organic chemistry. Due to its unique structure, DFPC has been used in a variety of research areas, including drug synthesis, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
He realizado una búsqueda de las aplicaciones de investigación científica de “4-(Difluorometil)piperidina-1-carboximida”, pero desafortunadamente, parece haber información limitada disponible sobre este compuesto específico. La literatura disponible trata sobre derivados de piperidina en general, destacando su importancia en el descubrimiento de fármacos y el potencial terapéutico contra diversos cánceres . Sin embargo, las aplicaciones detalladas para el compuesto en cuestión no se encuentran fácilmente en el dominio público.
Mecanismo De Acción
Target of Action
Piperine-carboximidamide hybrids have been developed as new cytotoxic agents targeting EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase), and CDK2 (Cyclin-Dependent Kinase 2) . These targets play crucial roles in cell proliferation and survival, and are often implicated in cancer.
Mode of Action
These compounds interact with their targets (EGFR, BRAF, and CDK2) and inhibit their activity . This inhibition disrupts the normal functioning of these proteins, leading to antiproliferative effects.
Biochemical Pathways
The inhibition of EGFR, BRAF, and CDK2 disrupts several cellular pathways involved in cell proliferation and survival . The exact pathways affected would depend on the specific cellular context.
Result of Action
The result of the action of these compounds is a decrease in cell proliferation, as evidenced by their antiproliferative activity against four cancer cell lines .
Análisis Bioquímico
Biochemical Properties
4-(Difluoromethyl)piperidine-1-carboximidamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target enzymes such as EGFR, BRAF, and CDK2 . These interactions are primarily inhibitory, leading to the suppression of enzyme activity. The compound’s ability to inhibit these enzymes makes it a potential candidate for anticancer therapies, as these enzymes are often overexpressed in various cancer types .
Cellular Effects
The effects of 4-(Difluoromethyl)piperidine-1-carboximidamide on cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has demonstrated antiproliferative activity against several cancer cell lines, including MCF-7, HT-29, and Panc-1 . This antiproliferative effect is achieved through the inhibition of key signaling pathways that promote cell growth and survival .
Molecular Mechanism
At the molecular level, 4-(Difluoromethyl)piperidine-1-carboximidamide exerts its effects through binding interactions with biomolecules. It inhibits enzymes such as EGFR, BRAF, and CDK2 by binding to their active sites, thereby preventing their normal function . Additionally, the compound can induce changes in gene expression, leading to the downregulation of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Difluoromethyl)piperidine-1-carboximidamide have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that the compound can maintain its antiproliferative effects over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-(Difluoromethyl)piperidine-1-carboximidamide vary with different dosages in animal models. At lower doses, the compound has shown significant therapeutic effects without notable toxicity . At higher doses, some toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety may be compromised .
Metabolic Pathways
4-(Difluoromethyl)piperidine-1-carboximidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety .
Transport and Distribution
Within cells and tissues, 4-(Difluoromethyl)piperidine-1-carboximidamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation, impacting its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(Difluoromethyl)piperidine-1-carboximidamide is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its therapeutic efficacy .
Propiedades
IUPAC Name |
4-(difluoromethyl)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N3/c8-6(9)5-1-3-12(4-2-5)7(10)11/h5-6H,1-4H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKOYGOAXGOTHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



